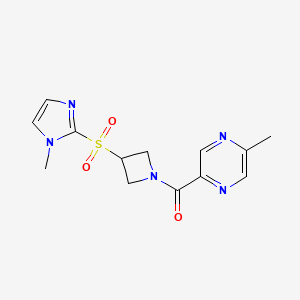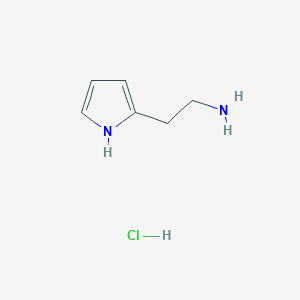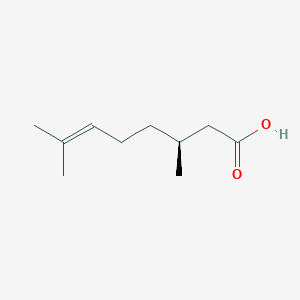![molecular formula C22H24ClN5O B2936333 4-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide CAS No. 923132-28-9](/img/structure/B2936333.png)
4-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide” is a chemical compound with the molecular formula C18H21ClN2O . It has an average mass of 316.825 Da and a monoisotopic mass of 316.134247 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C18H21ClN2O . Detailed structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the sources I have access to.作用机制
Lapatinib is a tyrosine kinase inhibitor that works by inhibiting the activity of the HER2 protein. The HER2 protein is a receptor tyrosine kinase that is overexpressed in HER2-positive breast cancer cells. The overexpression of HER2 leads to increased cell growth and division, which ultimately leads to the development of cancer. Lapatinib binds to the intracellular domain of the HER2 protein and inhibits its activity, leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
Lapatinib has been shown to have a number of biochemical and physiological effects. It inhibits the activity of the HER2 protein, which leads to the inhibition of cell growth and division. Lapatinib has also been shown to inhibit the activity of other tyrosine kinases, such as EGFR and HER4. This inhibition leads to the inhibition of cell growth and division, ultimately leading to the death of cancer cells.
实验室实验的优点和局限性
Lapatinib has a number of advantages for lab experiments. It is a potent inhibitor of the HER2 protein and has been extensively studied for its anti-cancer properties. Lapatinib has also been shown to have a good safety profile, with minimal side effects. However, Lapatinib has some limitations for lab experiments. It is a relatively expensive compound, which can make it difficult to use in large-scale experiments. Lapatinib is also a highly specific inhibitor of the HER2 protein, which may limit its use in experiments that require the inhibition of other tyrosine kinases.
未来方向
There are a number of future directions for the study of Lapatinib. One area of research is the development of more potent and selective inhibitors of the HER2 protein. Another area of research is the investigation of Lapatinib in combination with other anti-cancer drugs. Lapatinib has been shown to have synergistic effects when combined with other drugs, such as paclitaxel and trastuzumab. The development of new drug combinations may lead to more effective treatments for HER2-positive breast cancer. Finally, there is a need for more research on the long-term effects of Lapatinib treatment. Long-term studies will help to determine the safety and efficacy of Lapatinib as a treatment for HER2-positive breast cancer.
In conclusion, Lapatinib is a tyrosine kinase inhibitor that is used to treat HER2-positive metastatic breast cancer. It works by inhibiting the activity of the HER2 protein, which leads to the inhibition of cell growth and division. Lapatinib has been extensively studied for its anti-cancer properties and has a good safety profile. However, it has some limitations for lab experiments, such as its cost and specificity. There are a number of future directions for the study of Lapatinib, including the development of more potent and selective inhibitors of the HER2 protein, the investigation of Lapatinib in combination with other anti-cancer drugs, and the need for more research on the long-term effects of Lapatinib treatment.
合成方法
Lapatinib is synthesized through a multistep process. The synthesis starts with the reaction of 4-chloro-3-nitrobenzoic acid with 4-(diethylamino)-2-nitrobenzene to form 4-chloro-3-nitro-N-(4-{[4-(diethylamino)-2-nitrophenyl]amino}phenyl)benzamide. This compound is then reduced to 4-chloro-3-amino-N-(4-{[4-(diethylamino)-2-nitrophenyl]amino}phenyl)benzamide. The final step involves the reaction of 4-chloro-3-amino-N-(4-{[4-(diethylamino)-2-nitrophenyl]amino}phenyl)benzamide with 6-methyl-4-(3-trifluoromethylphenyl)pyrimidin-2-amine to form Lapatinib.
科学研究应用
Lapatinib has been extensively studied for its anti-cancer properties. It is used for the treatment of HER2-positive metastatic breast cancer. Lapatinib works by inhibiting the activity of the HER2 protein, which is overexpressed in HER2-positive breast cancer cells. This inhibition leads to the inhibition of cell growth and division, ultimately leading to the death of cancer cells.
属性
IUPAC Name |
4-chloro-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O/c1-4-28(5-2)20-14-15(3)24-22(27-20)26-19-12-10-18(11-13-19)25-21(29)16-6-8-17(23)9-7-16/h6-14H,4-5H2,1-3H3,(H,25,29)(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNQTKAHPFJSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2936252.png)

![N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2936255.png)
![(1S,2R,4R)-7-(9H-Fluorene-9-ylmethoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2936256.png)



![(3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one](/img/no-structure.png)


![N-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2936271.png)

